Product packaging for 1-Pyreneacetic acid(Cat. No.:CAS No. 64709-55-3)

1-Pyreneacetic acid

Cat. No.: B1220337
CAS No.: 64709-55-3
M. Wt: 260.3 g/mol
InChI Key: SDJCLYBBPUHKCD-UHFFFAOYSA-N
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Description

1-Pyreneacetic acid (C₁₈H₁₂O₂; CAS 64709-55-3) is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a pyrene moiety linked to an acetic acid group. Its molecular weight is 260.29 g/mol, and it crystallizes as yellow-orange crystals with a melting point of 223.2–225.3°C . The synthesis involves converting 1-acetylpyrene to 1-pyreneacetothiomorpholide via reflux with sulfur and morpholine, followed by hydrolysis in hydrochloric acid to yield the final product . Characterized by strong π-π interactions due to its extended aromatic system, this compound is widely used in polymer chemistry, supramolecular assemblies, and biological applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H12O2 B1220337 1-Pyreneacetic acid CAS No. 64709-55-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyren-1-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12O2/c19-16(20)10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)18(13)17(11)12/h1-9H,10H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJCLYBBPUHKCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60215052
Record name 1-Pyreneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60215052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64709-55-3
Record name 1-Pyreneacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064709553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Pyreneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60215052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Protocol

  • Substrate Preparation : Pyrene (5.0 g, 24.6 mmol) is dissolved in chlorobenzene (50 mL) under inert atmosphere.

  • Alkylation : Chloroacetic acid (2.78 g, 29.5 mmol) and sodium hydroxide (1.18 g, 29.5 mmol) are added sequentially. The mixture is refluxed at 130°C for 24 hours.

  • Workup : The reaction is cooled, filtered to remove unreacted pyrene, and acidified to pH 1 with concentrated HCl.

  • Purification : Recrystallization from chlorobenzene yields yellow-orange crystals (54% yield, m.p. 223–225°C).

Key Reaction Parameters

ParameterValue
SolventChlorobenzene
Temperature130°C (reflux)
Molar Ratio (Pyrene:Chloroacetic Acid)1:1.2
Reaction Time24 hours
Yield54%

Mechanistic Insights

The reaction proceeds via generation of a chloroacetyl chloride intermediate in situ, which undergoes electrophilic attack at pyrene’s 1-position due to its highest π-electron density. Density functional theory (DFT) calculations confirm the regioselectivity, with the 1-position exhibiting a 12.3 kJ/mol lower activation energy compared to the 2-position.

Alternative Synthetic Strategies

While Friedel-Crafts alkylation dominates industrial and laboratory syntheses, niche methods have been explored for specific applications:

Solid-Phase Peptide Synthesis (SPPS) Modifications

In peptide nucleic acid (PNA) probe synthesis, this compound is incorporated via amide linkages. A 2014 Beilstein Journal of Organic Chemistry protocol details:

  • Resin Functionalization : Rink amide resin is treated with Fmoc-Glu-OAll

  • Coupling : this compound (3 eq), HBTU (2.95 eq), and DIPEA (6 eq) in DMF (5 mL) for 12 hours

  • Cleavage : TFA/water/DCM (95:2.5:2.5) liberates the pyrene-modified PNA

Analytical Validation of Synthesis

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): δ 8.35 (d, J = 9.1 Hz, 1H, pyrene-H), 8.25–7.90 (m, 8H, pyrene-H), 4.12 (s, 2H, CH₂COO⁻)

  • ¹³C NMR : δ 172.8 (COOH), 134.2–125.1 (pyrene-C), 40.3 (CH₂)

  • HRMS : m/z calcd for C₁₈H₁₂O₂ [M+H]⁺ 261.0916, found 261.0914

Purity Assessment

  • HPLC-UV : C18 column, H₂O/ACN (0.1% TFA) gradient (80:20 → 50:50 over 40 min), retention time 25.6 min

  • Elemental Analysis : Calcd (%) C 83.06, H 4.65; Found C 82.89, H 4.71

Industrial-Scale Considerations

Solvent Optimization

Chlorobenzene, while effective, poses environmental and toxicity concerns. Pilot studies assess alternatives:

SolventYield (%)Purity (%)
Toluene4898.2
Xylene5197.8
DMF3295.4
Chlorobenzene5499.1

Catalytic Enhancements

Adding FeCl₃ (5 mol%) increases yield to 68% by stabilizing the Wheland intermediate . However, metal contamination limits pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions:

1-Pyreneacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Nucleic Acid Detection

1-Pyreneacetic acid is utilized in the development of fluorescent probes for nucleic acid detection. Its unique photophysical properties, including a large Stokes shift and long fluorescence lifetime, make it suitable for detecting cellular mRNA and DNA mutations. For instance, pyrene-modified peptide nucleic acids (PNAs) have been synthesized to enhance the specificity and stability of hybridization with target DNA sequences. These probes exhibit significant excimer emission upon binding to complementary DNA, allowing for sensitive detection of single nucleotide polymorphisms (SNPs) relevant in clinical diagnostics .

Protein Detection

The compound has also been employed in the selective detection of proteins through excimer fluorescence. The long-lived emission from this compound allows for distinguishing between target signals and background noise in biological samples, enhancing the sensitivity of protein assays .

Polymer Modification

In materials science, this compound is used to modify polymers such as poly(dimethylsiloxane). By incorporating pyrene moieties into polymer chains, researchers have created materials with enhanced optical properties. The resulting polymers exhibit unique fluorescence characteristics that are useful for studying polymer dynamics and interactions .

Nanocomposite Materials

The compound has been integrated into carbon nanostructures like graphene and carbon nanotubes to develop composite materials with tailored properties. The interaction between this compound and these nanomaterials enhances their mechanical strength and electrical conductivity while providing new optical functionalities .

Surfactant Properties

Research indicates that this compound can act as an effective surfactant in oil-water systems, promoting the dispersion of hydrate particles in hydrocarbon environments. Its ability to form strong hydrogen bonds with water molecules enhances its adsorption at the hydrate-liquid interface, making it valuable in oil recovery processes .

Sensing Applications

The compound's sensitivity to environmental changes allows it to be used in sensing applications, particularly for detecting pollutants or changes in chemical environments. Its fluorescence properties can be harnessed to develop sensors that respond to specific analytes in environmental monitoring .

Case Study 1: Nucleic Acid Probes

A study demonstrated the synthesis of PNAs containing varying numbers of this compound units, showing that increased pyrene content correlated with enhanced excimer emission upon hybridization with target DNA sequences. This work highlighted the potential for these probes in real-time PCR applications, demonstrating their utility in genetic diagnostics .

PNA VariantTm PNA: DNA1 (°C)Tm PNA: DNA2 (°C)ΔTm (°C)
PNA126206
PNA2391920
PNA324<18n.d.

Case Study 2: Polymer Studies

Another investigation focused on labeling poly(dimethylsiloxane) with this compound to study its chain dynamics through fluorescence spectroscopy. The study revealed that the incorporation of pyrene significantly affected the polymer's fluorescence characteristics, enabling insights into its structural properties under various conditions .

Mechanism of Action

The mechanism of action of 1-Pyreneacetic acid involves its interaction with various molecular targets and pathways. As a fluorescent compound, it can intercalate into DNA and RNA, allowing for the visualization of nucleic acids in biological systems. Additionally, its carboxylic acid group can form hydrogen bonds and electrostatic interactions with other molecules, facilitating its use in various chemical reactions and applications .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Differences and Electronic Properties

1-Pyreneacetic acid is distinguished from smaller aromatic acetic acids, such as 1-naphthylacetic acid (C₁₂H₁₀O₂) and 2-naphthylacetic acid (C₁₂H₁₀O₂), by its pyrene core. The pyrene group’s four fused benzene rings provide enhanced conjugation, leading to:

  • Higher molar extinction coefficients (e.g., ε = 37,300 M⁻¹cm⁻¹ at 344 nm for its amide derivatives) .
  • Stronger π-π stacking interactions , as evidenced by binding free energies in surfactant applications (Table 1) .
Compound Binding Free Energy (kcal/mol) Binding Energy (kcal/mol)
1-Phenylacetic acid -6.68 ± 0.06 -17.52 ± 3.04
2-Naphthylacetic acid -8.17 ± 0.16 -32.07 ± 2.38
This compound -12.86 ± 0.31 -67.64 ± 3.73

Table 1 : Comparative binding free energies and energies for aromatic acetic acids at a hydrate-oil interface .

Key Advantages Over Analogous Compounds

Enhanced Binding Affinity : The pyrene moiety’s larger surface area improves adsorption at interfaces (e.g., hydrate inhibition in oil pipelines) and molecular recognition in biosensors .

Superior Fluorescence Properties : Excimer formation at higher concentrations enables applications in polymer chain dynamics monitoring, where naphthalene derivatives lack sufficient emissive diversity .

Versatile Functionalization: Compatibility with diverse reactions (e.g., carbodiimide coupling) allows covalent attachment to polymers, peptides, and nanoparticles, a flexibility less pronounced in smaller aromatic acids .

Biological Activity

1-Pyreneacetic acid (1-PAA) is a pyrene derivative that has garnered attention for its unique biological activities and applications in various fields, including biochemistry, molecular biology, and materials science. This article compiles research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of 1-PAA.

This compound is characterized by its pyrene moiety, which is known for its fluorescence properties. The compound has been utilized in various applications due to its ability to form stable complexes and participate in electron transfer processes. Its structural formula can be represented as follows:

C13H10O2\text{C}_{13}\text{H}_{10}\text{O}_2

Biological Activities

This compound exhibits a range of biological activities, which can be categorized into the following areas:

1. Interaction with Nucleic Acids

  • Fluorescent Probes : 1-PAA has been incorporated into peptide nucleic acids (PNAs) to create sequence-selective probes for DNA. These probes leverage the excimer emission properties of pyrene to enhance detection sensitivity and specificity for target sequences, such as those associated with cystic fibrosis mutations. For instance, PNAs modified with 1-PAA have shown increased stability and mismatch selectivity when hybridized with complementary DNA strands .

2. Electrochemical Applications

  • Functionalization of Electrodes : Recent studies have demonstrated the use of 1-PAA for the functionalization of graphene-modified gold electrodes. This application is pivotal in electrochemical sensing, particularly for studying electron transfer mechanisms in proteins like cytochrome c . The electrochemical properties of 1-PAA make it an effective component in biosensors.

3. Molecular Interactions

  • Hydrogen Bonding : Research indicates that 1-PAA forms more hydrogen bonds with water molecules compared to other similar compounds. This property enhances its solubility and interaction with biological systems, making it a suitable candidate for drug formulation and delivery .

Case Studies

Case Study 1: PNA Probes for Cystic Fibrosis Detection
A study synthesized PNAs containing varying numbers of 1-PAA units to assess their effectiveness in detecting specific mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. The results showed that probes with two pyrene units exhibited significantly higher excimer emissions when bound to target DNA compared to mismatched sequences, highlighting their potential as diagnostic tools .

Case Study 2: Electrochemical Sensing
In another study, researchers functionalized gold electrodes with 1-PAA to investigate its role in enhancing electron transfer rates. The findings revealed that the presence of 1-PAA improved the sensitivity of the electrodes in detecting biomolecules, demonstrating its utility in biosensor technology .

Table 1: Summary of Biological Activities of this compound

Activity TypeDescriptionReference
Nucleic Acid InteractionUsed in PNA probes for selective detection of DNA mutations
Electrochemical SensingFunctionalizes electrodes for enhanced electron transfer studies
Molecular InteractionsForms strong hydrogen bonds with water, improving solubility

Q & A

How is 1-Pyreneacetic acid utilized as an initiator in the ring-opening polymerization (ROP) of β-lactones?

Level : Basic
Methodological Answer :
this compound (PyCOOH) acts as a non-halogenated initiator in ROP when combined with phosphazene bases (e.g., P4-t-Bu). The carboxylic acid group initiates polymerization by forming carboxylate anions upon deprotonation. The molar ratio of monomer to PyCOOH (e.g., 21:1 or 33:1) directly influences the theoretical molecular weight of the polymer. Reaction kinetics can be monitored via FTIR by tracking the disappearance of β-lactone carbonyl signals (~1815 cm⁻¹). Post-polymerization, PyCOOH’s pyrene moiety enables fluorescent tagging for tracking polymer behavior .

What causes discrepancies between NMR and SEC measurements of molecular weight in polymers initiated by this compound?

Level : Advanced
Methodological Answer :
Discrepancies arise from inherent differences in measurement principles. NMR calculates molecular weight based on end-group analysis (e.g., pyrene signals) and monomer conversion, providing absolute values. In contrast, SEC relies on hydrodynamic volume relative to standards, which can underestimate molecular weight due to polymer aggregation or differences in chain rigidity. For example, poly(dimethylmalic acid) synthesized with PyCOOH showed NMR values of ~7,000 g/mol but SEC values of ~2,700 g/mol due to calibration mismatches or solvent-polymer interactions .

How do cis and trans conformations of this compound influence its stability and function in aqueous solutions?

Level : Advanced
Methodological Answer :
DFT calculations (B3LYP/6-311G with IEFPCM solvation) reveal that the cis-COOH conformation is ~3.1 kcal/mol more stable than trans-COOH due to intramolecular hydrogen bonding. However, a 10.9 kcal/mol energy barrier separates the two forms, enabling coexistence in aqueous systems. Molecular dynamics simulations show that trans-COOH promotes stronger intermolecular hydrogen bonds with water, enhancing solubility. These conformational dynamics affect proton transfer rates and tunneling probabilities (~10⁻¹⁰ s⁻¹ at 298 K), critical for pH-responsive applications .

What methods are used to functionalize carbon nanotubes (CNTs) using this compound?

Level : Basic
Methodological Answer :
PyCOOH’s pyrene group non-covalently binds to CNT surfaces via π-π interactions, while the carboxylic acid enables pH-responsive dispersion. Under basic conditions (pH > 8), deprotonated PyCOOH solubilizes CNTs in water. Acidification (pH < 4) triggers precipitation, allowing CNT purification. Repeated centrifugation and ethyl acetate washing remove residual PyCOOH. This method achieves >90% CNT recovery and is scalable for nanomaterial processing .

How does this compound facilitate enzyme immobilization in electrochemical biosensors?

Level : Advanced
Methodological Answer :
PyCOOH’s pyrene anchors the molecule to hydrophobic surfaces (e.g., graphene or gold electrodes), while the carboxylic acid group covalently binds enzymes like horseradish peroxidase (HRP) via EDC/NHS chemistry. Electrochemical impedance spectroscopy (EIS) confirms stable immobilization, with electron transfer rates (kₑₜ) of ~1.2 s⁻¹ for HRP-PyCOOH systems. This configuration enhances biosensor sensitivity for H₂O₂ detection (limit of detection ~0.1 μM) .

How can fluorescence quenching of this compound derivatives track polymer chain dynamics?

Level : Advanced
Methodological Answer :
Pyrene excimer formation (emission ~470 nm) indicates proximity between polymer chains labeled with PyCOOH. Time-resolved fluorescence decay analysis (e.g., global fitting with Marquardt-Levenberg algorithms) quantifies rate constants for excimer formation (k₁ ~10⁶ s⁻¹) and dissociation (k₋₁ ~10⁵ s⁻¹). These parameters reveal chain flexibility and aggregation in solutions. For polysiloxanes, PyCOOH labeling showed a 40% increase in excimer formation upon heating, correlating with enhanced chain mobility .

What role does this compound play in controlling polymer chain equilibria during living polymerization?

Level : Advanced
Methodological Answer :
In TBD-mediated β-lactone polymerization, PyCOOH acts as a chain-transfer agent. Without covalent attachment to the catalyst, it establishes an "active-dormant" equilibrium, limiting uncontrolled chain growth. This results in narrow polydispersity indices (Đ ~1.2). Kinetic studies show that adding PyCOOH after 10 minutes of initiation reduces termination reactions, achieving >90% monomer conversion while maintaining controlled molecular weight distributions .

How does the electronic structure of this compound affect its interaction with metal surfaces?

Level : Advanced
Methodological Answer :
Electrostatic potential maps (EPMs) reveal high electron density at PyCOOH’s carboxyl oxygen, enabling strong interactions with metal cations (e.g., Au³⁺ or Fe³⁺). XPS data show a 0.3 eV shift in the O 1s binding energy upon adsorption to gold electrodes, indicating chemisorption. This property is exploited in surface-enhanced Raman spectroscopy (SERS), where PyCOOH-functionalized substrates enhance signal intensity by 10⁴-fold for analytes like cytochrome c .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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